n,n-Dimethyl-4-phenyl-1h-imidazole-1-carboxamide
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Overview
Description
N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a phenyl group at the fourth position and a carboxamide group at the first position of the imidazole ring, with two methyl groups attached to the nitrogen atom of the carboxamide group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring from acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxamide group to an amine group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cell growth and proliferation . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
N-Phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide: This compound has similar structural features but lacks the N,N-dimethyl substitution on the carboxamide group.
4-Phenyl-1H-imidazole: This compound lacks the carboxamide group and has different chemical properties and biological activities.
Uniqueness: N,N-Dimethyl-4-phenyl-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group on the carboxamide enhances its stability and reactivity compared to similar compounds.
Properties
CAS No. |
73462-95-0 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenylimidazole-1-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-14(2)12(16)15-8-11(13-9-15)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
RWMOHGBUKXTUTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=C(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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